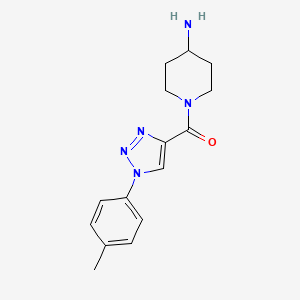

(4-Aminopiperidin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-11-2-4-13(5-3-11)20-10-14(17-18-20)15(21)19-8-6-12(16)7-9-19/h2-5,10,12H,6-9,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXUOYMHTJTJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Aminopiperidin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone , with the molecular formula and a molecular weight of 285.34 g/mol, is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

- Molecular Formula :

- Molecular Weight : 285.34 g/mol

- CAS Number : 1260926-46-2

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

Triazole compounds have been noted for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effects against resistant bacterial strains.

- Findings : The compound demonstrated significant activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

-

Cancer Cell Line Study :

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Results : The compound induced apoptosis through mitochondrial pathways, with increased levels of reactive oxygen species (ROS) observed in treated cells.

-

Inflammatory Response Assessment :

- Objective : To investigate the modulation of inflammatory markers.

- : Treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory effects.

Data Table of Biological Activities

| Activity Type | Test Subject | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 8 µg/mL | [Study 1] |

| Antimicrobial | E. coli | MIC = 16 µg/mL | [Study 1] |

| Anticancer | MCF7 | IC50 = 5 µM | [Study 2] |

| Anticancer | A549 | IC50 = 7 µM | [Study 2] |

| Anti-inflammatory | Human fibroblasts | Reduced IL-6 by 40% | [Study 3] |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Piperazine/Piperidine Conjugates

Example: (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives

- Structural Differences: Replaces 4-aminopiperidine with piperazine (a six-membered ring with two nitrogen atoms) and substitutes p-tolyl with benzyl.

- Functional Impact: Piperazine’s dual nitrogen atoms increase polarity and solubility but may reduce metabolic stability compared to 4-aminopiperidine. Benzyl vs. p-tolyl: Benzyl lacks the methyl group, reducing steric bulk but maintaining aromatic interactions.

- Biological Activity : These derivatives demonstrated cytotoxic activity against cancer cell lines (e.g., HeLa, MCF-7) via tubulin polymerization inhibition and apoptosis induction, with IC50 values ranging from 0.5–5 µM .

Example: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone

- Structural Differences: Replaces triazole with tetrazole and substitutes methanone with ethanone.

- Functional Impact: Tetrazole’s higher acidity (pKa ~4.5) allows it to act as a carboxylic acid bioisostere, influencing ionic interactions. Ethanone’s extended linker may alter conformational flexibility compared to methanone.

- Synthesis : Formed via aryl tetrazole intermediates reacting with chloroacetyl chloride and piperidine .

Triazole-Benzimidazolone Hybrids

Example: Triazolyl-Benzimidazolone Derivatives (TBI-MeC6H4)

- Structural Differences: Replaces 4-aminopiperidine with a benzimidazolone moiety linked via a methylene bridge.

- Functional Impact: Benzimidazolone introduces planar aromaticity and hydrogen-bonding sites. The methylene bridge reduces rigidity compared to the methanone linker.

- Biological Activity : Demonstrated 92.3% corrosion inhibition efficiency at 0.1 M in HCl, suggesting strong surface adsorption via triazole and benzimidazolone interactions .

Triazole-Pyridine/Pyrimidine Conjugates

Example: 6-Fluoro-4-(2-((2-(((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)oxy)ethoxy)-2H-chromen-2-one

- Structural Differences: Integrates the triazole-p-tolyl group into a pyrimidine-chromenone scaffold.

- Functional Impact: Pyrimidine and chromenone moieties enable π-π stacking and kinase inhibition (e.g., VEGFR-2). The thiomethyl linker enhances flexibility and sulfur-mediated interactions.

- Biological Activity : Inhibited VEGFR-2 in breast cancer cells with IC50 values <1 µM .

Key Comparative Data

Structural and Functional Insights

- 4-Aminopiperidine vs.

- Triazole vs. Tetrazole : Triazole’s lower acidity (pKa ~9–10) vs. tetrazole (pKa ~4.5) alters ionization state under physiological conditions, affecting membrane permeability and target interactions .

- Methanone vs. Ethanone Linkers: Methanone’s shorter linker may restrict conformational flexibility, favoring entropic gains in binding .

Q & A

Q. What are the standard synthetic routes for (4-Aminopiperidin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone, and what reaction conditions are critical for yield optimization?

The synthesis typically involves coupling a 4-aminopiperidine derivative with a 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid via amide bond formation. Key steps include:

- Step 1 : Activation of the triazole carboxylic acid using coupling agents like HATU or EDCI in anhydrous DMF .

- Step 2 : Nucleophilic attack by the 4-aminopiperidine under inert atmosphere (N₂/Ar) at 0–25°C .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Anhydrous DMF |

| Coupling Agent | HATU (1.2 eq) |

| Reaction Time | 12–24 hours |

Yield optimization requires strict moisture control and stoichiometric precision to minimize side reactions (e.g., oxidation of the amine group) .

Q. What analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

Core characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and amide bond formation .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₁₅H₁₉N₅O: 290.1612) .

- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

For crystallographic ambiguities, X-ray diffraction or computational DFT studies are recommended .

Q. How do the functional groups in this compound influence its reactivity in downstream derivatization?

The 4-aminopiperidine and triazole moieties enable diverse modifications:

- Amine Group : Susceptible to acylation/sulfonation for solubility enhancement .

- Triazole Ring : Participates in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .

- Ketone Group : Reducible to alcohol for prodrug strategies .

Reactivity is pH-dependent; basic conditions favor amine nucleophilicity, while acidic conditions stabilize the triazole .

Advanced Research Questions

Q. What methodologies are employed to optimize synthesis scalability while maintaining stereochemical integrity?

Scalable synthesis requires:

- Flow Chemistry : Continuous flow reactors for precise temperature/residence time control, reducing side products .

- Catalytic Systems : Palladium-catalyzed coupling to enhance regioselectivity .

- In-line Analytics : Real-time FTIR or PAT (Process Analytical Technology) monitoring .

Challenges include minimizing racemization at the piperidine chiral center, addressed by low-temperature reactions (<10°C) .

Q. What mechanistic insights explain its biological activity in enzyme inhibition assays?

The compound’s triazole and aminopiperidine groups mimic natural enzyme substrates:

Q. Validation Methods :

- Surface Plasmon Resonance (SPR) for binding affinity (KD < 1 µM).

- Molecular Dynamics (MD) simulations to map binding poses .

Q. How should researchers address contradictions in stability data across different experimental conditions?

Discrepancies in stability studies (e.g., pH-dependent degradation) require:

- Controlled Stress Testing : Expose the compound to varied pH (2–12), temperature (40–60°C), and light .

- Degradation Pathway Analysis : LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) .

- Statistical Modeling : Multivariate analysis (ANOVA) to isolate critical degradation factors (e.g., humidity >70%) .

Q. What computational strategies are effective in predicting its pharmacokinetic (PK) and toxicity profiles?

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F >50%) and blood-brain barrier penetration (logBB <0.3) .

- Toxicity Screening : QSAR models for hepatotoxicity (e.g., Derek Nexus) and Ames test predictions .

- Metabolite Identification : CYP450 docking simulations (AutoDock Vina) to predict Phase I metabolites .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Key SAR findings from related compounds:

Dose-response assays (e.g., EC₅₀ shift analysis) validate SAR hypotheses .

Q. What validation protocols ensure reproducibility in biological assay data for this compound?

- Assay Triangulation : Confirm activity across orthogonal assays (e.g., fluorescence polarization + Western blot) .

- Positive/Negative Controls : Use staurosporine (apoptosis inducer) and DMSO vehicle in cytotoxicity assays .

- Inter-laboratory Calibration : Harmonize protocols for cell lines (e.g., HepG2 passage number <20) and serum batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.